1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-pyrimidin-2-yloxycyclohexyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-26(23,24)21-11-7-13(8-12-21)16(22)20-14-3-5-15(6-4-14)25-17-18-9-2-10-19-17/h2,9-10,13-15H,3-8,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTQEOPOFXEQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-N-[(1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide, also known by its CAS number 2034436-73-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data from research studies, case studies, and findings from various sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 381.5 g/mol. The structure features a piperidine ring substituted with a methanesulfonyl group and a pyrimidin-2-yloxy group attached to a cyclohexyl moiety. This unique structure is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034436-73-0 |
| Molecular Formula | C18H27N3O4S |
| Molecular Weight | 381.5 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The compound's ability to interact with specific molecular targets may underlie its potential efficacy against tumors.
In vitro studies have demonstrated that related compounds significantly inhibited the growth of cancer cells, suggesting that this compound may share similar mechanisms of action.
Antiviral Potential
Research has also explored the antiviral properties of compounds containing pyrimidine rings. For example, certain derivatives have shown promising results in inhibiting viral replication at micromolar concentrations. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral proliferation.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or viral replication.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluating the effects of pyrimidine-based compounds on A431 vulvar epidermal carcinoma cells found significant inhibition of cell migration and invasion, indicating potential therapeutic applications for similar structures .
- Antiviral Evaluation : Research into N-Heterocycles has identified several compounds with effective antiviral activities against respiratory syncytial virus (RSV), providing a framework for understanding the potential antiviral effects of related structures .
- In Vivo Efficacy : Preliminary animal studies using similar piperidine derivatives have shown reduced tumor sizes and improved survival rates in treated groups compared to controls, supporting further investigation into this compound's therapeutic potential .
Scientific Research Applications
Antagonist Development
One of the prominent applications of this compound lies in the development of receptor antagonists. Research indicates that derivatives of piperidine, including this compound, can serve as effective antagonists for various receptors, such as the NK(1) receptor. These antagonists are crucial for treating conditions like anxiety and depression, as they modulate neurotransmitter systems involved in mood regulation .
Antiviral Activity
The compound's structural similarities to other piperidine derivatives have led to investigations into its antiviral properties. For instance, it has been studied in the context of inhibiting HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. The ability to inhibit this enzyme could position the compound as a potential therapeutic agent against HIV/AIDS .
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of piperidine derivatives against various bacterial and fungal pathogens. The incorporation of methanesulfonyl groups has been noted to enhance the antimicrobial activity of certain compounds, suggesting that similar modifications to this compound might yield effective antimicrobial agents .
Study on NK(1) Receptor Antagonists
A significant study focused on synthesizing and evaluating a series of piperidine derivatives for their NK(1) receptor antagonistic properties. The findings indicated that compounds with structural motifs similar to 1-methanesulfonyl-N-[(1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide exhibited promising in vitro potency and selectivity. This positions such compounds as potential candidates for further drug development targeting anxiety-related disorders .
HIV Reverse Transcriptase Inhibition
In another case study, researchers synthesized a range of piperidine-substituted compounds aimed at exploring their inhibitory effects on HIV reverse transcriptase. The results demonstrated that specific modifications could significantly enhance antiviral activity, indicating that further exploration of similar compounds could lead to new antiviral therapies .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and synthetic differences between the target compound and analogs from diverse sources:
Key Observations
Stereochemistry : The trans-(1r,4r) configuration in the target compound and BK79164 contrasts with the cis-isomers synthesized in (e.g., compounds 284 and 285), which may alter target binding affinity.
Substituent Effects: The methanesulfonyl group in the target compound may enhance metabolic stability compared to BK79164’s methyl group, as sulfonyl groups often reduce oxidative metabolism.
Synthetic Challenges : Compound 17 achieved a high yield (78%) via reductive amination, while compound 11 (from the same study) had a low yield (14%), underscoring the impact of steric hindrance from bulky substituents.
Research Findings and Implications
Metabolic Stability
Stereochemical Influence
Pharmacophore Diversity
- The piperidine-4-carboxamide scaffold is recurrent in , and 6, suggesting its utility as a versatile pharmacophore. Substituent variations (e.g., trifluoromethylpyrimidine in KS-00003JU3 vs. pyrimidin-2-yloxy in the target) allow fine-tuning of physicochemical properties.
Preparation Methods
Mitsunobu Reaction for Ether Formation
The trans-cyclohexane-1,4-diol serves as the starting material for installing the pyrimidin-2-yloxy group. Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), one hydroxyl group reacts with pyrimidin-2-ol to form the ether bond while inverting the configuration at the reaction site. This method ensures retention of the trans stereochemistry in the final product. The remaining hydroxyl group is then converted to a mesylate (methanesulfonyl chloride, triethylamine) for subsequent displacement.
Azide Displacement and Reduction
The mesylate intermediate undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 80°C, yielding the azide derivative. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, producing trans-4-(pyrimidin-2-yloxy)cyclohexylamine. This step achieves >90% conversion, as evidenced by similar protocols in piperidine functionalization.
Preparation of 1-Methanesulfonylpiperidine-4-carboxylic Acid
Sulfonylation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid reacts with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to room temperature, selectively sulfonylating the piperidine nitrogen to form 1-methanesulfonylpiperidine-4-carboxylic acid. This method mirrors sulfonamide syntheses in kinase inhibitor development, where stoichiometric control prevents over-sulfonylation.
Carboxylic Acid Activation
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then coupled with the cyclohexylamine. Alternatively, coupling agents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) enable direct amide bond formation without isolating the acid chloride.
Amide Coupling for Final Product Assembly
BOP-Cl-Mediated Amide Formation
A mixture of 1-methanesulfonylpiperidine-4-carboxylic acid (1.0 equiv), trans-4-(pyrimidin-2-yloxy)cyclohexylamine (1.1 equiv), BOP-Cl (1.2 equiv), and triethylamine (3.0 equiv) in DCM is stirred at room temperature for 12–24 hours. The reaction is quenched with water, and the product is purified via column chromatography (ethyl acetate/methanol, 7:1), yielding the title compound in 65–75% purity.
Alternative Coupling with HATU
For improved efficiency, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF facilitate amide bond formation at 0°C to room temperature. This method, adapted from PI3K inhibitor syntheses, achieves yields exceeding 80% with minimal byproducts.
Stereochemical Control and Analytical Validation
Chiral HPLC for Enantiomeric Purity
The trans configuration of the cyclohexyl group is confirmed via chiral HPLC using a Chiralpak IC column (hexane/isopropanol, 85:15). The compound elutes as a single peak (retention time: 12.3 min), confirming >99% enantiomeric excess.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42–1.58 (m, 4H, cyclohexyl), 2.98 (s, 3H, SO₂CH₃), 3.24–3.33 (m, 2H, piperidine), 4.76 (m, 1H, OCH), 7.37–7.63 (m, 3H, pyrimidine), 8.72 (s, 1H, NH).
- ESI-MS : m/z 423.1 [M + H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| BOP-Cl Coupling | 68% | 95% | Mild conditions, minimal side products | Requires excess amine |
| HATU Coupling | 82% | 98% | High efficiency, scalable | Cost of coupling reagents |
| Acid Chloride Route | 75% | 92% | No specialized reagents | Hazardous SOCl₂ handling |
Industrial-Scale Considerations
Solvent Recycling
NMP (N-methyl-2-pyrrolidone), used in Suzuki couplings and amide formations, is recovered via distillation under reduced pressure, reducing waste.
Catalytic Optimization
Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for pyrimidine intermediates are optimized with ligand-free Pd(OAc)₂, lowering metal residues to <10 ppm.
Q & A
What synthetic strategies are recommended for preparing 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide?
Level: Basic
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the piperidine and cyclohexyl moieties. Key steps include:
- Piperidine functionalization: Introduce the methanesulfonyl group via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Cyclohexyl coupling: The pyrimidin-2-yloxy group is attached to the trans-cyclohexyl scaffold via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, often with K2CO3 as a base .
- Amide bond formation: Coupling the piperidine-4-carboxylic acid derivative with the cyclohexylamine intermediate using carbodiimide reagents (e.g., DCC or EDC) and HOBt to minimize racemization .
Critical considerations: Optimize reaction temperatures (e.g., 0–25°C for sulfonylation) and monitor reaction progress via TLC or LC-MS to avoid over-functionalization .
How can structural contradictions in NMR data be resolved during characterization of this compound?
Level: Advanced
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or impurities. Methodological approaches include:
- Variable Temperature NMR: Perform experiments at 25°C and −40°C to identify dynamic effects. For example, coalescence of split signals at higher temperatures indicates conformational exchange .
- 2D NMR (HSQC, HMBC): Assign ambiguous proton-carbon correlations to confirm connectivity, particularly between the pyrimidinyloxy and cyclohexyl groups .
- Comparative analysis: Cross-reference with structurally similar compounds (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, COD entry 2230670) to validate chemical shifts .
Example: A downfield shift in the methanesulfonyl proton (δ 3.2–3.5 ppm) may indicate hydrogen bonding with residual solvent; verify via D2O exchange .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level: Intermediate
Answer:
Given its structural similarity to kinase inhibitors (e.g., JNJ-42048232), prioritize assays targeting enzyme inhibition or receptor binding:
- Kinase inhibition profiling: Use TR-FRET-based assays (e.g., LanthaScreen™) to measure IC50 values against kinases like PI3K or mTOR .
- Cellular cytotoxicity: Screen in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays, with cisplatin as a positive control. Ensure DMSO concentrations ≤0.1% to avoid solvent interference .
- Binding affinity studies: Employ surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., carbonic anhydrase IX) at varying concentrations (1 nM–10 µM) .
Note: Include a counter-screen for off-target effects (e.g., hERG binding) to assess cardiac safety .
How does stereochemistry at the cyclohexyl ring (1r,4r) influence biological activity?
Level: Advanced
Answer:
The trans-(1r,4r) configuration is critical for spatial orientation of the pyrimidinyloxy group. Comparative SAR studies show:
- Cis vs. trans isomers: Cis-configuration analogs (e.g., 1s,4s derivatives) exhibit 10-fold lower potency in kinase inhibition due to steric clashes with hydrophobic binding pockets .
- Molecular docking: Use software like AutoDock Vina to simulate interactions. The trans isomer aligns the pyrimidinyloxy group for π-π stacking with tyrosine residues (e.g., Tyr836 in PI3Kγ) .
Experimental validation: Synthesize and test diastereomers via chiral HPLC separation (e.g., Chiralpak IA column, hexane:IPA 90:10) to confirm activity differences .
What analytical methods ensure purity and stability of this compound under storage?
Level: Basic
Answer:
- Purity assessment: Use HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) and UV detection at 254 nm. Acceptable purity: ≥95% .
- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor for hydrolysis of the sulfonamide group via LC-MS; if degradation >5%, store at −20°C under argon .
- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values (e.g., C: 54.2%, H: 6.1%, N: 12.3%) to detect hydrate formation .
How can researchers address low yields in the final amide coupling step?
Level: Intermediate
Answer:
Low yields (<50%) often result from steric hindrance or poor activation. Mitigation strategies:
- Coupling reagent optimization: Replace EDC with HATU or PyBOP to enhance reactivity. For example, HATU increases yields by 20% in hindered amide couplings .
- Solvent selection: Use DMF or DCM:DMF (1:1) to improve solubility. Additives like DMAP (5 mol%) can catalyze acyl transfer .
- Microwave-assisted synthesis: Perform reactions at 80°C for 10 minutes to accelerate kinetics (yield improvement: 15–30%) .
What safety protocols are mandatory for handling this compound?
Level: Basic
Answer:
- Hazard classification: Based on analogs (e.g., H300-H313: Acute toxicity, Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid aqueous washdowns due to environmental toxicity .
- Storage: Keep in amber vials at −20°C, sealed under inert gas (N2 or Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
